molecular formula C17H19N3O2S B2990377 2-methyl-6-(7-phenyl-1,4-thiazepane-4-carbonyl)pyridazin-3(2H)-one CAS No. 1797906-51-4

2-methyl-6-(7-phenyl-1,4-thiazepane-4-carbonyl)pyridazin-3(2H)-one

Cat. No. B2990377
CAS RN: 1797906-51-4
M. Wt: 329.42
InChI Key: ULIOJBAPLMJSQJ-UHFFFAOYSA-N
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Description

2-methyl-6-(7-phenyl-1,4-thiazepane-4-carbonyl)pyridazin-3(2H)-one, also known as PTZ-TP, is a chemical compound that has been studied for its potential use in scientific research. This compound is of interest due to its unique structure and potential applications in various fields of study. In

Scientific Research Applications

Synthesis and Chemical Properties

Heterocyclic compounds, particularly those containing pyridazinone, thiazole, and thiadiazole moieties, have been extensively synthesized and characterized. For instance, the synthesis of 3-substituted pyridazino[3′, 4′:3, 4]pyrazolo[5, 1-c]-1,2,4-triazines demonstrated antimicrobial activity, highlighting the methodological advancements in creating these compounds (El-Mariah, Hosny, & Deeb, 2006). Furthermore, novel thiazole and 1,3,4-thiadiazole derivatives incorporating the thiazole moiety have been synthesized and evaluated as potent anticancer agents, showcasing the potential therapeutic applications of these heterocycles (Gomha et al., 2017).

Antimicrobial and Anticancer Activities

The exploration of heterocyclic compounds extends to their biological activities, with several studies reporting on their antimicrobial and anticancer properties. The study by Abou-Elmagd et al. (2015) on indolyl-substituted 2(3H)-furanones, leading to the synthesis of pyridazin-3(4H)-ones and other derivatives, revealed promising antimicrobial activities (Abou-Elmagd, El-ziaty, & Abdalha, 2015). Similarly, the creation of novel [1,3]Thiazolo[4,5-d]pyridazin-4(5H)-ones tested for their analgesic and anti-inflammatory activities further exemplifies the versatility of these compounds in drug discovery efforts (Demchenko et al., 2015).

Synthetic Methodologies and Mechanisms

The methodologies for synthesizing heterocyclic derivatives are varied and innovative, offering insights into the mechanisms underlying their formation. For instance, the synthesis and characterization of new pyridines from 2, 3-dihydro-2-oxo-4-phenyl-6-(thien-2-yl) pyridine-3-carbonitrile highlighted the potential for antimicrobial and anticancer applications, showcasing the chemical versatility of these compounds (Elewa et al., 2021).

properties

IUPAC Name

2-methyl-6-(7-phenyl-1,4-thiazepane-4-carbonyl)pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O2S/c1-19-16(21)8-7-14(18-19)17(22)20-10-9-15(23-12-11-20)13-5-3-2-4-6-13/h2-8,15H,9-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULIOJBAPLMJSQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C=CC(=N1)C(=O)N2CCC(SCC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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